![molecular formula C17H15N3O4 B5649973 3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5649973.png)
3,3-dimethyl-4-(4-nitrobenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
Synthesis Analysis
The synthesis of quinoxalinone derivatives involves various strategies, including the solid phase synthesis and heterocycle-to-heterocycle route, which are methods that can potentially apply to the synthesis of the specific compound . These processes often involve the use of nitrobenzoic acid derivatives and aromatic substitution reactions to achieve the desired quinoxalinone structure (Lee, Murray, & Rivero, 1997); (Coffman et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives, including the presence of nitro groups and methylation, influences their physical and chemical properties. X-ray diffraction studies and spectroscopic methods such as NMR and IR are commonly used to elucidate these structures (Mondieig et al., 2011).
Chemical Reactions and Properties
Quinoxalinone derivatives undergo various chemical reactions, including reductive heterocyclization and interactions with different chemical agents, which are essential for modifying the chemical structure and properties for specific applications (Coffman et al., 2014).
properties
IUPAC Name |
3,3-dimethyl-4-(4-nitrobenzoyl)-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-17(2)16(22)18-13-5-3-4-6-14(13)19(17)15(21)11-7-9-12(10-8-11)20(23)24/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWBTAXRXBRJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204528 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,3-Dimethyl-4-(4-nitro-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one |
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